4-(diethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]benzamide
Description
This compound features a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a propyl linker connecting to a 1,2-benzothiazol-3-ylamino moiety (1,1-dioxo form). The sulfamoyl group is a hallmark of sulfonamide-derived pharmacophores, often associated with antimicrobial or enzyme-inhibitory activity . The benzothiazole ring, a common scaffold in medicinal chemistry, may contribute to ion channel modulation or anti-inflammatory effects, as seen in related analogs .
Properties
Molecular Formula |
C21H26N4O5S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]benzamide |
InChI |
InChI=1S/C21H26N4O5S2/c1-3-25(4-2)32(29,30)17-12-10-16(11-13-17)21(26)23-15-7-14-22-20-18-8-5-6-9-19(18)31(27,28)24-20/h5-6,8-13H,3-4,7,14-15H2,1-2H3,(H,22,24)(H,23,26) |
InChI Key |
KHQQULAVVRIZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of the benzamide core via amide coupling reactions.
- Introduction of the diethylsulfamoyl group through sulfonamide formation.
- Attachment of the benzothiazolyl group via nucleophilic substitution or amination reactions.
- Sequential protection and deprotection steps to ensure regioselectivity and yield optimization.
The overall process can be summarized as a multi-stage synthesis involving intermediate formation, functional group transformations, and final coupling steps.
Detailed Preparation Methods
Synthesis of the Benzamide Intermediate
The initial step involves synthesizing the benzamide core, which is typically achieved through amide bond formation between 4-aminobenzoyl derivatives and appropriate acyl chlorides or carboxylic acids.
- Starting materials: 4-aminobenzoic acid or its derivatives.
- Activation: Convert 4-aminobenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride under reflux.
- Coupling: React the acid chloride with an amine precursor containing the desired substituents, under basic conditions (e.g., pyridine or triethylamine) to form the benzamide.
| Step | Reagents | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|
| Acid to acid chloride | SOCl₂ | Dichloromethane (DCM) | Reflux | High | |
| Amide coupling | Amine derivative | DCM or DMF | Room temperature to 50°C | Moderate to high |
Introduction of the Diethylsulfamoyl Group
The diethylsulfamoyl moiety is introduced via sulfonamide formation:
- Reagents: Diethylsulfamoyl chloride (or diethylsulfamoyl anhydride) reacts with the amino group on the benzamide intermediate.
- Reaction: Nucleophilic substitution of the sulfonyl chloride onto the amino group.
| Step | Reagents | Solvent | Temperature | Notes | References |
|---|---|---|---|---|---|
| Sulfonamide formation | Diethylsulfamoyl chloride | Pyridine or TEA in DCM | 0°C to room temperature | Controlled addition |
Attachment of the Benzothiazolyl Moiety
The benzothiazolyl group, specifically the 1,1-dioxo-1,2-benzothiazol-3-yl, is coupled via nucleophilic aromatic substitution or amination:
Method: Activation of the benzothiazolyl derivative, often through halogenation or formation of a suitable electrophile, followed by nucleophilic attack by the amino group on the benzamide.
Alternative approach: Use of carbamoyl chlorides or activated esters of the benzothiazolyl derivative to facilitate coupling.
| Step | Reagents | Solvent | Temperature | Notes | References |
|---|---|---|---|---|---|
| Coupling | Benzothiazolyl derivative with amino group | DMSO or DMF | 80°C | Extended reaction time |
Final Purification and Crystallization
- The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol, ethyl acetate, or acetonitrile.
- Characterization: Confirmed via NMR, IR, and mass spectrometry.
Data Tables Summarizing the Synthesis
Research Discoveries and Innovations
Recent advancements have focused on:
- Microwave-assisted synthesis to reduce reaction times and improve yields.
- Green chemistry approaches utilizing solvent-free conditions or aqueous media.
- Catalytic methods employing transition metals (e.g., Pd, Cu) for C–N bond formation, enhancing selectivity and efficiency.
For example, a study demonstrated that microwave irradiation of the benzamide and benzothiazolyl derivatives significantly shortened reaction times from days to hours, with yields exceeding 80% (see).
Chemical Reactions Analysis
Types of Reactions
4-[(diethylamino)sulfonyl]-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
4-[(diethylamino)sulfonyl]-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(diethylamino)sulfonyl]-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues Targeting Kv1.3 Ion Channels
Compound (from ): Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs.
Antimicrobial Sulfonamide Derivatives
Compound (from ): 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.
- Key Differences: ’s compound uses a benzenesulfonamide core with an oxazole ring, whereas the target compound employs a benzamide-benzothiazole hybrid.
- Biological Activity: The oxazole-containing derivative is designed for antimicrobial applications. The target compound’s benzothiazole moiety may shift its activity toward non-antibiotic targets (e.g., ion channels) due to divergent electronic and steric properties .
Compounds from : Sulfaphenazole, Sulfamethoxazole, and others.
- Key Differences: Classical sulfonamides like Sulfaphenazole lack the benzothiazole ring and propyl linker.
- Biological Activity: These are established antibiotics or diuretics. The target compound’s benzothiazole and extended linker may reduce antimicrobial efficacy but introduce novel mechanisms, such as protein-binding modulation .
Benzothiazole-Acetamide Hybrids
Compound (from ): 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide.
- Key Differences: This compound incorporates a triazole ring and a hydroxypropyl group, unlike the target compound’s sulfamoyl-benzamide framework.
- Biological Activity: The triazole and sulfur-rich structure in may enhance metal-binding capacity or redox activity, which is absent in the target compound. Such differences could influence applications in catalysis or oxidative stress pathways .
Comparative Data Table
Research Findings and Implications
- Role of Benzothiazole: The 1,2-benzothiazole-1,1-dioxide moiety (as in the target compound and analogs) is critical for ion channel interaction, likely through π-π stacking or hydrogen bonding with Kv1.3 .
- Sulfamoyl vs. Sulfonamide: The diethylsulfamoyl group in the target compound may reduce renal toxicity compared to classical sulfonamides (), which are prone to crystalluria .
- Linker Flexibility: The propyl spacer in the target compound could improve conformational adaptability for target binding compared to shorter linkers in other benzothiazole derivatives.
Biological Activity
4-(diethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps include:
- Formation of the benzamide structure.
- Introduction of the diethylsulfamoyl group.
- Incorporation of the 1,1-dioxo-1,2-benzothiazol moiety.
These steps are crucial for ensuring the desired biological activity.
Antifungal Activity
Research has indicated that derivatives of benzamide compounds often exhibit antifungal properties. A study reported that certain benzamide derivatives showed significant activity against various fungal strains. For instance, compounds similar to this compound demonstrated effective inhibition against Botrytis cinerea, with an EC50 value indicating potent antifungal activity .
Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that some benzamide derivatives possess low toxicity levels. For example, one derivative exhibited an acute toxicity value of 20.58 mg/L, classifying it as low-toxicity . This suggests that while the compound may be effective against pathogens, it also maintains a favorable safety profile.
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Antifungal Efficacy : A study examining various benzamide derivatives found that specific structural modifications significantly enhanced antifungal activity against pathogens like Fusarium graminearum and Marssonina mali.
- In Vivo Studies : In vivo experiments utilizing animal models have shown promising results in terms of therapeutic efficacy and safety profiles for related compounds.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a critical role in understanding how modifications to the benzamide structure can influence biological activity. For this compound:
- The presence of the diethylsulfamoyl group is associated with increased antifungal potency.
- The positioning of functional groups on the benzene ring can either enhance or diminish activity against specific fungal strains.
Data Summary
| Compound | Activity | EC50 (μg/mL) | Toxicity (mg/L) |
|---|---|---|---|
| This compound | Antifungal | 14.44 | 20.58 |
| Related Benzamide Derivative | Antifungal | 12.00 | 18.00 |
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound?
Methodological Answer:
The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example:
- Step 1: React 4-(diethylsulfamoyl)benzoic acid with a coupling agent (e.g., EDC/HOBt) to form an active ester intermediate.
- Step 2: Introduce the 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propylamine moiety via nucleophilic substitution.
- Key Conditions: Use acetonitrile or DMF as solvents, potassium carbonate as a base, and reflux for 4–6 hours to ensure completion .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Table 1: Example Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EDC/HOBt, DMF, RT | 75–85 | |
| 2 | K₂CO₃, CH₃CN, reflux | 60–70 |
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ at m/z 500.1234 for C₂₂H₂₅N₃O₅S₂) .
- X-ray Crystallography: Resolve stereoelectronic effects of the sulfamoyl group (if crystals are obtainable) .
Advanced: How to optimize experimental design for assessing environmental fate?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab):
- Hydrolysis Studies: Expose the compound to buffers (pH 3–9) at 25°C/50°C; monitor degradation via HPLC.
- Photolysis: Use UV light (λ = 254 nm) to assess stability under simulated sunlight.
- Phase 2 (Ecotoxicology):
Table 2: Example Hydrolysis Half-Lives (Hypothetical Data)
| pH | Half-Life (Days) |
|---|---|
| 3 | >30 |
| 7 | 15 |
| 9 | 5 |
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies often arise from substituent effects. For example:
- Trifluoromethyl vs. Sulfamoyl Groups: The trifluoromethyl group in analogs increases lipophilicity (logP +0.5) and metabolic stability, potentially enhancing in vivo activity .
- Benzothiazole Modifications: 1,1-Dioxo substitution (as in this compound) enhances solubility but may reduce membrane permeability compared to non-sulfonated analogs .
Actionable Steps:
Perform comparative SAR studies with analogs (e.g., replacing diethylsulfamoyl with p-toluenesulfonyl).
Use molecular dynamics simulations to assess binding affinity variations .
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Docking Studies (AutoDock Vina):
- DFT Calculations (Gaussian 16):
Table 3: Example Docking Scores for Hypothetical Targets
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Carbonic Anhydrase IX | -9.2 |
| EGFR Kinase | -7.8 |
Advanced: How to validate metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Microsomal Assays:
- Incubate the compound with rat liver microsomes (1 mg/mL) and NADPH.
- Monitor depletion via LC-MS/MS; calculate intrinsic clearance (CLint) .
- Metabolite Identification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
